4-((2-Ethyl-6-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
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Description
4-((2-Ethyl-6-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as EMD-386088, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a selective dopamine D1 receptor agonist that has been shown to have beneficial effects in a number of preclinical models of neurological and psychiatric disorders. In
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-oxobutanoic acid derivatives are often used in the synthesis of pharmaceutical compounds due to their reactivity and ability to form various functional groups. They can be involved in creating molecules with potential anti-nociceptive and anti-inflammatory activities .
Immunological Disorder Treatment
Some 4-oxobutanoic acid derivatives have been explored for use in treating immunological disorders. They may be used in pharmaceutical compositions aimed at treating pathologies associated with these disorders .
Bioactivity Evaluation
Derivatives of 4-oxobutanoic acid can be synthesized and studied for their structural and spectroscopic properties, which is essential in evaluating their bioactivity. This includes theoretical and experimental analysis to design new compounds with desired biological effects .
Chemical Synthesis Research
These derivatives can be used in chemical synthesis research, such as microwave-assisted synthesis, which is a method to produce various chemical compounds efficiently .
properties
IUPAC Name |
4-(2-ethyl-6-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-14-7-5-6-13(2)17(14)19-16(22)12-15(18(23)24)21-10-8-20(3)9-11-21/h5-7,15H,4,8-12H2,1-3H3,(H,19,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATWUIOGRXQCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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